Neratinib-d6 - 1259519-18-0

Neratinib-d6

Catalog Number: EVT-1465139
CAS Number: 1259519-18-0
Molecular Formula: C30H29ClN6O3
Molecular Weight: 563.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Neratinib

  • Compound Description: Neratinib is an irreversible, pan-HER tyrosine kinase inhibitor (TKI) []. It is FDA-approved for use in HER2-positive breast cancer []. Neratinib inhibits HER2, EGFR (ERBB1), and ERBB4 []. It exhibits activity against a variety of cancers, including breast cancer, biliary tract cancers, and acute myeloid leukemia [, , ]. Neratinib is known to cause diarrhea as a side effect [].

Lapatinib

  • Compound Description: Lapatinib is a reversible dual tyrosine kinase inhibitor that targets both EGFR (ERBB1) and HER2 []. It is also used in the treatment of HER2-positive breast cancer []. Like neratinib, lapatinib is often combined with capecitabine for the treatment of advanced HER2-positive breast cancer [, , ].
  • Relevance: Lapatinib is structurally similar to neratinib and shares the same target, HER2. They are both classified as tyrosine kinase inhibitors and are used in similar clinical settings, often compared in clinical trials [, ].

Tucatinib

  • Compound Description: Tucatinib is a tyrosine kinase inhibitor that specifically targets HER2 []. It is used in the treatment of HER2-positive metastatic breast cancer [].
  • Relevance: Like neratinib, tucatinib is a tyrosine kinase inhibitor that specifically targets HER2. It is considered a newer generation HER2-targeted therapy compared to neratinib and lapatinib [].

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer [].
  • Relevance: Fulvestrant is often combined with neratinib for the treatment of hormone receptor-positive, HER2-mutant metastatic breast cancer [, , ].

Trastuzumab

  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2 []. It is widely used in the treatment of HER2-positive breast cancer [].
  • Relevance: Trastuzumab is often used in combination with neratinib for the treatment of HER2-positive breast cancer [, , ]. Resistance to trastuzumab is a significant clinical challenge, and neratinib is being investigated as a potential treatment option in this setting [].

Capecitabine

  • Compound Description: Capecitabine is an orally administered chemotherapy drug often used in the treatment of breast cancer and other solid tumors [].
  • Relevance: Capecitabine is frequently combined with neratinib for the treatment of HER2-positive breast cancer, particularly in the metastatic setting [, , ]. This combination has shown efficacy in treating brain metastases, a common site of metastasis in HER2-positive breast cancer [, ].
Source and Classification

Neratinib was originally developed by the pharmaceutical company Puma Biotechnology and has been classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in tumor growth and proliferation. The deuterated version, neratinib-d6, is synthesized to study its pharmacological properties and improve upon the original compound's effectiveness and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of neratinib-d6 involves several key steps, primarily focusing on the introduction of deuterium at specific positions within the neratinib structure. The following methods are commonly utilized:

  1. Condensation Reactions: The synthesis begins with the condensation of 6-[(E)-4-(dimethylamino)-2-butenamide]-7-ethoxy-4-amino-3-quinolinecarbonitrile with 3-chloro-4-[(pyridine-2-yl)methoxy]-benzaldehyde. This step is crucial for forming the core structure of neratinib-d6 .
  2. Reduction Reactions: Following condensation, reduction reactions are employed to convert intermediates into the final product. Sodium borohydride is often used as a reducing agent to facilitate this transformation .
  3. Deuteration: Deuterium is introduced via exchange reactions or by utilizing deuterated solvents during synthesis, which helps in tracking metabolic pathways and studying pharmacokinetics .
Molecular Structure Analysis

Structure and Data

Neratinib-d6 retains the core structure of neratinib but features six deuterium atoms that replace hydrogen atoms in specific locations. The molecular formula remains similar to that of neratinib, but the presence of deuterium alters its mass and potentially its interaction with biological systems.

The structural representation can be summarized as follows:

  • Molecular Formula: C₂₁H₂₃D₆N₃O₄
  • Molecular Weight: Approximately 393.5 g/mol

The modification with deuterium enhances stability against metabolic degradation, which can lead to prolonged action in the body.

Chemical Reactions Analysis

Reactions and Technical Details

Neratinib-d6 participates in various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:

  1. Tyrosine Kinase Inhibition: Neratinib-d6 acts by irreversibly binding to the ATP-binding site of human epidermal growth factor receptors, inhibiting their activity and downstream signaling pathways involved in cell proliferation .
  2. Metabolic Pathways: The introduction of deuterium alters metabolic pathways, affecting liver enzymes responsible for drug metabolism. Studies have shown that deuterated compounds can exhibit different metabolic profiles compared to their hydrogen counterparts .
  3. Analytical Techniques: High-performance liquid chromatography and mass spectrometry are utilized to analyze the purity and concentration of neratinib-d6 during synthesis and in pharmacokinetic studies .
Mechanism of Action

Process and Data

Neratinib-d6 functions through a mechanism that involves:

  1. Inhibition of Tyrosine Kinases: By binding to the tyrosine kinase domain of human epidermal growth factor receptors 1, 2, and 4, neratinib-d6 prevents phosphorylation events that trigger cell division and survival signals in cancer cells .
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis (programmed cell death) in tumor cells that express these receptors, thereby reducing tumor growth.

Research indicates that neratinib-d6 maintains a similar efficacy profile as neratinib while potentially offering improved pharmacokinetic properties due to its deuterated nature.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neratinib-d6 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The presence of deuterium enhances stability against hydrolysis compared to non-deuterated forms.
  • Melting Point: Similar to neratinib, it has a melting point that can be determined through differential scanning calorimetry.

These properties contribute to its suitability for pharmaceutical applications where stability and solubility are critical factors.

Applications

Scientific Uses

Neratinib-d6 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to trace its metabolic pathways more accurately than traditional forms .
  2. Drug Development: As a modified version of an existing drug, it serves as a model compound for developing new therapeutics targeting similar pathways or improving existing ones.
  3. Cancer Research: Used extensively in studies focused on breast cancer treatment regimens, particularly those involving human epidermal growth factor receptor-positive tumors .

Properties

CAS Number

1259519-18-0

Product Name

Neratinib-d6

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

Molecular Formula

C30H29ClN6O3

Molecular Weight

563.088

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3

InChI Key

JWNPDZNEKVCWMY-CJSPGLJTSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Synonyms

(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.